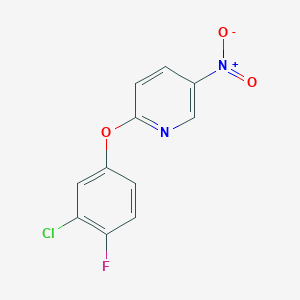![molecular formula C12H13F3O2 B1368495 4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one](/img/structure/B1368495.png)
4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one typically involves the reaction of 4-(2,2,2-trifluoroethoxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of isopropylmagnesium chloride in tetrahydrofuran at low temperatures, followed by the addition of hydrochloric acid to terminate the reaction . The crude product is then purified through recrystallization from isopropanol and water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as lithium dialkylamides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)phenylboronic acid
- Lansoprazole sulfide
- 2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds
Uniqueness
4-[4-(2,2,2-Trifluoroethoxy)phenyl]butan-2-one is unique due to its specific structural features, such as the trifluoroethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C12H13F3O2 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
4-[4-(2,2,2-trifluoroethoxy)phenyl]butan-2-one |
InChI |
InChI=1S/C12H13F3O2/c1-9(16)2-3-10-4-6-11(7-5-10)17-8-12(13,14)15/h4-7H,2-3,8H2,1H3 |
InChI Key |
HQUIRDNDTBAFIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


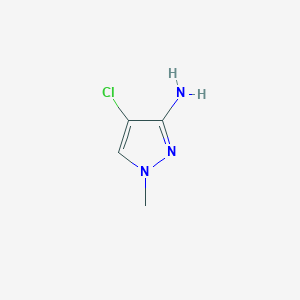

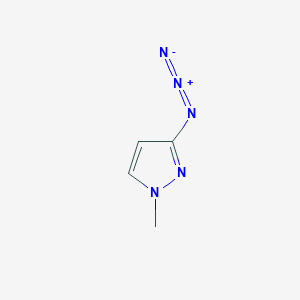
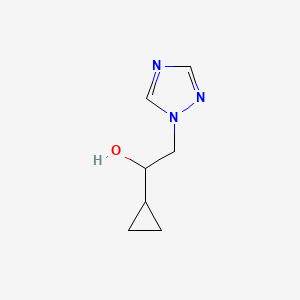

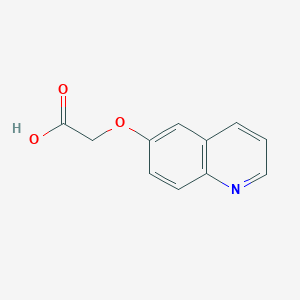
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1368429.png)
![2-Oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1368433.png)
![[1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-yl]methanol](/img/structure/B1368437.png)
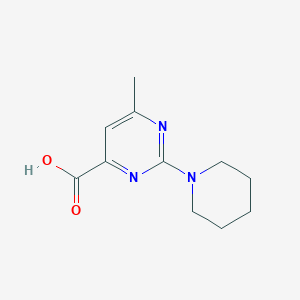
![1-[5-(3-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1368440.png)

![3-[(3-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1368444.png)
